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Compound of Interest

Compound Name: EGTA tetrasodium

Cat. No.: B1368698 Get Quote

Introduction

The isolation of high-quality, high-molecular-weight DNA is fundamental to a vast array of

molecular biology applications, from PCR and sequencing to cloning and genomic library

construction. A critical step in this process is the effective lysis of cells to release the nucleic

acids while simultaneously protecting them from degradation by endogenous nucleases. Lysis

buffers are complex solutions designed to disrupt cell membranes and inactivate cellular

components that can compromise DNA integrity. EGTA (ethylene glycol-bis(β-aminoethyl

ether)-N,N,N',N'-tetraacetic acid) is a key additive in many such buffers, playing a crucial role in

preserving the quality and yield of the extracted DNA.

Mechanism of Action: Selective Cation Chelation

The primary function of EGTA in DNA extraction is to act as a chelating agent. Chelators are

molecules that can form multiple bonds with a single metal ion, effectively sequestering it from

the solution. Many nucleases, particularly DNase I, require divalent cations as cofactors to

function. Calcium ions (Ca²⁺) are potent activators for these enzymes.[1][2][3] In the presence

of Ca²⁺, DNases can rapidly degrade DNA upon cell lysis, leading to low yields and fragmented

genetic material.

EGTA possesses a high selectivity for Ca²⁺ ions.[4][5][6] It has a significantly higher affinity for

Ca²⁺ compared to other divalent cations like magnesium (Mg²⁺).[5][7] This specificity is the key

advantage of EGTA over other common chelators like EDTA (ethylenediaminetetraacetic acid).

While EDTA chelates both Ca²⁺ and Mg²⁺ effectively, the preservation of Mg²⁺ can be important
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for downstream applications where enzymes like Taq polymerase require it for activity. By

selectively removing Ca²⁺ from the lysate, EGTA effectively inhibits the activity of Ca²⁺-

dependent nucleases without significantly depleting the Mg²⁺ concentration.[3]

Data Summary
Table 1: Comparison of EGTA and EDTA Chelating
Agents

Feature EGTA EDTA

Primary Target Ion Calcium (Ca²⁺)
Calcium (Ca²⁺) and

Magnesium (Mg²⁺)

Affinity for Ca²⁺ Very High High

Affinity for Mg²⁺ Low High

Primary Function
Inhibits Ca²⁺-dependent

nucleases.

Inhibits a broad range of

metallo-nucleases.

Typical Concentration 1-10 mM 1-25 mM

Key Advantage

Preserves Mg²⁺ concentration

for downstream enzymatic

reactions.

Broad-spectrum nuclease

inhibition.

Table 2: Illustrative Data on DNA Yield and Purity
The following data is illustrative, based on the established principles of nuclease inhibition by

EGTA and EDTA. Actual results may vary depending on the cell type, protocol, and storage

conditions.
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Lysis Buffer
Condition

Avg. DNA Yield (ng/
µL)

A260/A280 Purity
DNA Integrity (Gel
Electrophoresis)

No Chelating Agent 55 1.65
Significant smearing,

low molecular weight

With 5 mM EGTA 150 1.85
Sharp, high molecular

weight band

With 5 mM EDTA 160 1.88
Sharp, high molecular

weight band

Experimental Protocols
Protocol 1: Preparation of a Mammalian Cell Lysis Buffer
with EGTA (100 mL)
Materials:

Tris-HCl

NaCl

EGTA

Sodium Dodecyl Sulfate (SDS)

Nuclease-free water

pH meter

Sterile container

Procedure:

To 80 mL of nuclease-free water, add the following components:

1 M Tris-HCl, pH 8.0: 1 mL (Final concentration: 10 mM)
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5 M NaCl: 8 mL (Final concentration: 400 mM)

0.5 M EGTA, pH 8.0: 1 mL (Final concentration: 5 mM)

Stir until all components are fully dissolved.

Adjust the pH to 8.0 using HCl or NaOH if necessary.

Add 10% SDS solution: 5 mL (Final concentration: 0.5% w/v).

Adjust the final volume to 100 mL with nuclease-free water.

Sterilize by autoclaving or filtration through a 0.22 µm filter. Store at room temperature.

Protocol 2: Genomic DNA Extraction from Cultured
Mammalian Cells
Materials:

Cultured mammalian cells (e.g., HeLa, HEK293)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer with EGTA (from Protocol 1)

Proteinase K (20 mg/mL solution)

RNase A (10 mg/mL solution)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol, ice-cold

70% Ethanol, ice-cold

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
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Microcentrifuge tubes (1.5 mL)

Microcentrifuge

Procedure:

Cell Harvesting: Harvest approximately 1-5 x 10⁶ cells by centrifugation at 500 x g for 5

minutes. Discard the supernatant.

Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5

minutes and discard the supernatant.

Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer with EGTA. Add 2.5 µL of

Proteinase K (20 mg/mL) to a final concentration of 100 µg/mL. Mix gently by inverting the

tube.

Digestion: Incubate the lysate at 56°C for 1-3 hours, or overnight, to allow for complete

protein digestion.

RNA Removal: Cool the sample to room temperature. Add 2.5 µL of RNase A (10 mg/mL) to

a final concentration of 50 µg/mL. Incubate at 37°C for 30 minutes.

Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl

alcohol. Mix by inverting the tube for 2 minutes. Centrifuge at 12,000 x g for 10 minutes.

Phase Separation: Carefully transfer the upper aqueous phase containing the DNA to a new

microcentrifuge tube. Be cautious not to disturb the protein interface.

Chloroform Extraction: Add an equal volume (500 µL) of chloroform:isoamyl alcohol. Mix and

centrifuge as in step 6. Transfer the upper aqueous phase to a new tube.

DNA Precipitation: Add 0.7-1.0 volumes of ice-cold isopropanol to the aqueous phase. Mix

gently by inversion until a white DNA precipitate becomes visible.

Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be

visible at the bottom of the tube.
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Washing: Carefully discard the supernatant. Add 1 mL of ice-cold 70% ethanol to wash the

pellet. Centrifuge at 12,000 x g for 5 minutes.

Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this

can make the DNA difficult to dissolve.

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer. Incubate at 65°C for 10

minutes to aid dissolution. Store the DNA at -20°C.

Visualizations
Mechanism of EGTA Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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